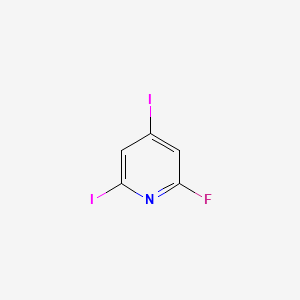

2,4-Diiodo-6-fluoropyridine

Vue d'ensemble

Description

2,4-Diiodo-6-fluoropyridine is a chemical compound used for experimental and research purposes . It is provided by several suppliers including Alfa Chemistry and BOC Sciences .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2,4-Diiodo-6-fluoropyridine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . An efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines has been reported .Molecular Structure Analysis

The molecular structure of 2,4-Diiodo-6-fluoropyridine can be found in several databases, including ChemicalBook and Chemsrc . These databases provide information like chemical properties, structure, melting point, boiling point, density, molecular formula, and molecular weight .Chemical Reactions Analysis

The chemical reactions involving 2,4-Diiodo-6-fluoropyridine have been studied. For instance, an efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines has been reported .Physical And Chemical Properties Analysis

2,4-Diiodo-6-fluoropyridine has several physical and chemical properties that can be found in databases like ChemicalBook and Chemsrc . These properties include its structure, melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique

- Radiotherapy Agents : 2,4-Diiodo-6-fluoropyridine can be labeled with 18F to create radiotracers for positron emission tomography (PET) imaging. These radiotracers help visualize specific biological processes, such as tumor metabolism or receptor expression, aiding in cancer diagnosis and treatment monitoring .

- Fluorinated Pharmaceuticals : Incorporating fluorine atoms into drug molecules enhances their stability, bioavailability, and metabolic properties. Researchers explore 2,4-Diiodo-6-fluoropyridine derivatives as potential drug candidates .

- Fluorinated Organic Semiconductors : Fluorine substitution in organic semiconductors improves their charge transport properties and stability. Researchers investigate 2,4-Diiodo-6-fluoropyridine-based materials for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Cross-Coupling Reactions : Fluorinated pyridines serve as valuable building blocks in Suzuki–Miyaura cross-coupling reactions. Researchers utilize 2,4-Diiodo-6-fluoropyridine derivatives to create complex molecules with specific functionalities .

- Fluorinated Pesticides : Fluorine-containing substituents enhance the properties of agrochemicals. Researchers explore 2,4-Diiodo-6-fluoropyridine derivatives for their potential as novel pesticides with improved efficacy and environmental safety .

- PET Imaging : Radiolabeled 2,4-Diiodo-6-fluoropyridine derivatives can selectively accumulate in specific tissues or receptors, aiding in disease diagnosis and drug development .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Catalysis and Synthetic Chemistry

Agrochemicals and Crop Protection

Imaging Agents and Molecular Probes

Organocatalysis and Chemical Synthesis

Mécanisme D'action

While the specific mechanism of action for 2,4-Diiodo-6-fluoropyridine is not explicitly mentioned in the search results, fluoropyridines in general have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Safety and Hazards

Orientations Futures

Fluoropyridines, including 2,4-Diiodo-6-fluoropyridine, have potential applications in various fields. They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

2-fluoro-4,6-diiodopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FI2N/c6-4-1-3(7)2-5(8)9-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVOVWBEMIWSDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FI2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698170 | |

| Record name | 2-Fluoro-4,6-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diiodo-6-fluoropyridine | |

CAS RN |

882170-39-0 | |

| Record name | 2-Fluoro-4,6-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B3162791.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3162826.png)

![Methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate](/img/structure/B3162841.png)

![4-[(5S,9R)-3-(3,5-Dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl]benzonitrile semi (+)-DTTA salt](/img/structure/B3162844.png)

![3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3162848.png)

![2-[[(2-methylfuran-3-carbonyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3162876.png)